N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C9H6ClN3OS and a molecular weight of 239.68 g/mol . It is a heterocyclic compound that contains both pyrimidine and thiophene rings, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chloropyrimidine-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like Suzuki or Heck coupling partners.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds and other complex heterocycles.
Scientific Research Applications
N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The compound’s unique structure allows it to bind to these targets with high affinity, leading to various biological activities .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloropyrimidin-2-yl)benzamide
- N-(5-chloropyrimidin-2-yl)furan-2-carboxamide
- N-(5-chloropyrimidin-2-yl)pyridine-2-carboxamide
Uniqueness
N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide is unique due to the presence of both pyrimidine and thiophene rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N-(5-chloropyrimidin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3OS/c10-6-4-11-9(12-5-6)13-8(14)7-2-1-3-15-7/h1-5H,(H,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLJTZQQXWZPBML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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